Raffinose - 512-69-6

Raffinose

Catalog Number: EVT-289521
CAS Number: 512-69-6
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raffinose, a trisaccharide composed of galactose, glucose, and fructose, belongs to the raffinose family oligosaccharides (RFOs). [, , , ] Primarily found in plants, particularly in significant quantities within legumes such as soybeans, peas, and beans, raffinose plays a crucial role as a storage carbohydrate. [, , , , ] It is also found in other plant sources, including sugar beet molasses, sugar cane, cottonseed, and the seeds of many leguminous plants. [, , , ] While humans lack the necessary enzymes to digest raffinose, it serves as a fermentable substrate for specific bacteria within the gut microbiota, including various Lactobacillus and Bifidobacterium species. [, , , ] This fermentation process can lead to the production of gas, potentially contributing to flatulence in humans. [, , ]

Future Directions
  • Gut Microbiota Modulation: Exploring the impact of raffinose on specific gut bacteria and its role in shaping the gut microbiome holds significant potential for personalized nutrition and health interventions. [, ]
  • Cryopreservation Optimization: Investigating the optimal conditions for using raffinose as a cryoprotectant for various cell types and tissues can lead to improved cryopreservation protocols. [, , ]
  • Metabolic Engineering in Plants: Advanced genetic engineering approaches focusing on raffinose biosynthesis could lead to the development of crops with enhanced stress tolerance, improved nutritional profiles, and increased seed viability. [, , , , ]
  • Therapeutic Applications: Research into the potential therapeutic applications of raffinose, such as its role in protecting against oxidative stress and its potential prebiotic effects in managing gut-related disorders, warrants further investigation. [, , , , , ]
Source

Raffinose is naturally occurring in many vegetables and grains. It is particularly abundant in legumes and cruciferous vegetables. The compound plays a role in plant metabolism and is involved in the storage of energy. Additionally, raffinose can be derived from the hydrolysis of sucrose.

Classification

Raffinose is classified under the category of non-digestible oligosaccharides due to its resistance to hydrolysis by human digestive enzymes. It is often categorized alongside other oligosaccharides like stachyose and verbascose, which also consist of galactose units attached to sucrose.

Synthesis Analysis

Methods

Raffinose can be synthesized through various methods. One common approach involves enzymatic synthesis using galactosyltransferase enzymes that catalyze the transfer of galactose from galactosyl donors to sucrose.

Technical Details

The enzymatic synthesis typically occurs under controlled pH and temperature conditions to optimize yield and purity. For instance, the use of specific substrates and conditions can lead to higher efficiency in producing raffinose from sucrose and galactose.

Molecular Structure Analysis

Structure

The molecular formula of raffinose is C₁₁H₂₂O₁₁. Its structure consists of a galactose unit linked to a sucrose molecule (which itself is composed of glucose and fructose). The linkage between the galactose and sucrose is an α-1,6-glycosidic bond.

Data

The molecular weight of raffinose is approximately 342.3 g/mol. Its structural representation highlights the specific arrangement of atoms that contributes to its functional properties.

Chemical Reactions Analysis

Reactions

Raffinose undergoes hydrolysis reactions when exposed to heat or specific enzymes such as α-galactosidase. This reaction breaks down raffinose into its constituent sugars: galactose, glucose, and fructose.

Technical Details

The hydrolysis process can be catalyzed by both acid and enzyme-mediated pathways. In the presence of α-galactosidase, raffinose can be efficiently converted into its monosaccharide components at relatively mild temperatures (around 37°C), making it significant for industrial applications where sugar conversion is necessary.

Mechanism of Action

Process

The mechanism by which raffinose acts in biological systems primarily involves its fermentation by gut microbiota. Upon ingestion, raffinose reaches the large intestine where it is fermented by bacteria, producing short-chain fatty acids and gases such as carbon dioxide and hydrogen.

Data

This fermentation process contributes to gut health but can also lead to gastrointestinal discomfort in some individuals due to gas production. The extent of fermentation varies among individuals based on their gut microbiome composition.

Physical and Chemical Properties Analysis

Physical Properties

Raffinose appears as a white crystalline powder with a slightly sweet taste. It is soluble in water but insoluble in organic solvents.

Chemical Properties

Relevant Data or Analyses

The melting point of raffinose is reported around 103–107°C, indicating its thermal stability under typical cooking conditions.

Applications

Scientific Uses

Raffinose has several applications across different fields:

  • Food Industry: Used as a prebiotic fiber that promotes gut health.
  • Pharmaceuticals: Investigated for its potential benefits in metabolic disorders.
  • Agriculture: Explored for its role in plant health and stress resistance mechanisms.
  • Research: Utilized as a model compound for studying oligosaccharide metabolism and fermentation processes.

Properties

CAS Number

512-69-6

Product Name

Raffinose

IUPAC Name

2-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2

InChI Key

MUPFEKGTMRGPLJ-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O

Solubility

203 mg/mL

Synonyms

Gossypose
Melitose
Melitriose
Raffinose

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O

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